

## An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the boiling and melting points of **3-Fluorophenol**, intended for researchers, scientists, and professionals in drug development. The document outlines key physical constants, details the experimental methodologies for their determination, and presents a logical workflow for assessing compound purity based on these properties.

#### Physicochemical Data for 3-Fluorophenol

**3-Fluorophenol** is a colorless to light yellow or brown liquid characterized by a phenolic odor. [1][2] Its key physical properties are summarized below. These values are critical for its handling, purification, and application in synthetic chemistry and drug design.



Property	Value	Source(s)
Boiling Point	178 °C (at 760 mmHg)	[2][3][4][5]
Melting Point	8-12 °C	[3][5]
10 °C	[2]	
12 °C	[4]	_
12-14 °C	[1]	_
Density	1.238 g/mL (at 25 °C)	[3][4][5]
1.240 g/mL	[2]	
Flash Point	71 °C (159.8 °F)	[2][3]
Molecular Weight	112.10 g/mol	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FO	[2][4]

# **Experimental Protocols for Determination of Physical Properties**

The accurate determination of boiling and melting points is fundamental for identifying a substance and assessing its purity.[6][7][8][9] Pure compounds typically exhibit sharp, well-defined melting and boiling points, whereas impurities tend to depress the melting point and broaden the melting range.[6][7]

#### **Melting Point Determination**

The capillary method is the most common technique for determining the melting point of a solid organic compound.[6][10]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions to a liquid is recorded as the melting point.[10]

Detailed Methodology (Modern Apparatus):



- Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.
- Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[11] The tube is tapped gently or dropped through a long glass tube to pack the sample firmly into the bottom.[11]
- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[10] A thermometer or digital probe is positioned to accurately measure the temperature of the block.
- Heating and Observation:
  - If the approximate melting point is known, the sample is heated rapidly to about 20°C below this temperature.[11]
  - The heating rate is then slowed significantly, to approximately 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6][11]
  - The sample is observed through a magnifying eyepiece.
- Data Recording: Two temperatures are recorded:
  - The temperature at which the first droplet of liquid appears.[11]
  - The temperature at which the entire sample has completely liquefied.
  - This provides the melting point range. For a pure substance, this range is typically narrow (0.5-1.0°C).[6]

#### **Boiling Point Determination**

For liquids, distillation and the micro-reflux (capillary) method are standard procedures for determining the boiling point.[12][13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] At this temperature, the liquid undergoes a phase transition to a gas.[8]



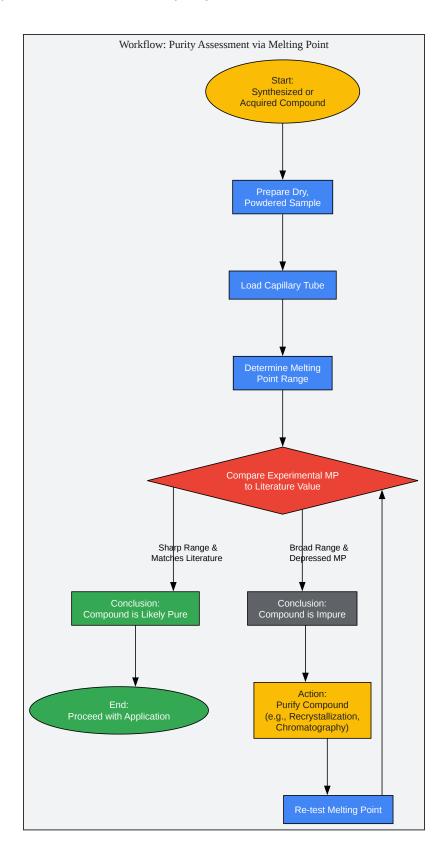
Detailed Methodology (Micro-Reflux Capillary Method):

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube or fusion tube.[13][15]
- Apparatus Setup:
  - A small capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[15]
  - The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
  - This assembly is then placed in a heating bath (e.g., an oil bath or a Thiele tube) or an aluminum heating block.[13]
- · Heating and Observation:
  - The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube
    will be expelled, seen as a slow stream of bubbles.[13]
  - As the liquid's boiling point is reached, its vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]
- Data Recording:
  - Heating is discontinued at the point of rapid bubbling.
  - As the apparatus cools, the bubbling will slow and eventually stop. The liquid will then be drawn up into the capillary tube.[13]
  - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14] This is the point where the external pressure equals the vapor pressure of the liquid.

### **Logical Workflow Visualization**



The following diagram illustrates the logical workflow for using melting point determination as a criterion for compound identification and purity assessment.





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Caption: Workflow for purity analysis using melting point determination.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196323#3-fluorophenol-boiling-point-and-melting-point]



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